Technical Monograph: [2-hydroxy-4-(2-hydroxyethoxy)phenyl]-phenylmethanone
Technical Monograph: [2-hydroxy-4-(2-hydroxyethoxy)phenyl]-phenylmethanone
Structural Analysis, Synthesis Strategies, and Photophysical Mechanisms[1]
Executive Summary
This technical guide provides a comprehensive analysis of [2-hydroxy-4-(2-hydroxyethoxy)phenyl]-phenylmethanone (CAS: 16909-78-7), a critical benzophenone derivative used primarily as a UV absorber and photoinitiator intermediate. Distinct from the aliphatic-ketone photoinitiator Irgacure 2959, this molecule retains the diaryl ketone chromophore essential for high-energy UV absorption.
The guide focuses on the regioselective synthesis of the molecule, exploiting the intramolecular hydrogen bond to differentiate hydroxyl reactivity, and details the Excited State Intramolecular Proton Transfer (ESIPT) mechanism that defines its photostability.
Chemical Identity & Structural Architecture
The IUPAC name reveals the molecule's functional hierarchy. The parent structure is benzophenone (phenylmethanone). The substitution pattern is asymmetric:
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Position 2 (Ortho): A hydroxyl group (-OH) capable of forming a strong intramolecular hydrogen bond with the carbonyl oxygen.
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Position 4 (Para): A (2-hydroxyethoxy) ether chain, providing solubility and a handle for further polymerization or functionalization.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 16909-78-7 | Verified identifier |
| Molecular Formula | C₁₅H₁₄O₄ | |
| Molecular Weight | 258.27 g/mol | |
| Appearance | Pale yellow crystalline powder | Color due to n→π* transition |
| Melting Point | 90–95 °C | Purity dependent |
| Solubility | Soluble in MeOH, Acetone, DMF | Insoluble in water |
| λ max (Absorbance) | ~285 nm, ~325 nm | Dual peak characteristic of benzophenones |
Synthesis & Manufacturing: The Regioselectivity Challenge
The synthesis of this molecule requires the mono-alkylation of 2,4-dihydroxybenzophenone (2,4-DHBP) . The core scientific challenge is regioselectivity .
The Mechanistic Insight: In 2,4-DHBP, the hydroxyl group at the 2-position (ortho) is engaged in a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the proton, significantly increasing its pKa compared to the 4-position (para) hydroxyl. Consequently, under controlled basic conditions, the 4-OH is deprotonated preferentially, allowing for selective alkylation without protecting groups.
Synthesis Protocol: Ethylene Carbonate Route (Green Chemistry)
Rationale: Using ethylene carbonate avoids the use of toxic 2-chloroethanol and eliminates halide salt byproducts.
Reagents:
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2,4-Dihydroxybenzophenone (1.0 eq)
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Ethylene Carbonate (1.1 eq)
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Catalyst: Potassium Carbonate (K₂CO₃) or Tetraethylammonium iodide (TEAI) (0.05 eq)
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Solvent: DMF or Xylene (high boiling point required)
Step-by-Step Methodology:
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Charging: Charge the reactor with 2,4-dihydroxybenzophenone and the solvent. Inert with nitrogen to prevent oxidative darkening.
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Catalysis: Add the catalyst (K₂CO₃). Heat to 100°C. Note: The base facilitates the nucleophilic attack of the phenoxide ion on the cyclic carbonate.
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Addition: Add ethylene carbonate slowly. Raise temperature to 130–140°C. CO₂ evolution indicates reaction progress.
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Monitoring: Monitor by TLC or HPLC until 2,4-DHBP is <0.5%.
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Workup: Cool to 60°C. Pour the reaction mixture into ice-cold water under vigorous stirring. The product will precipitate.
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Purification: Recrystallize from Methanol/Water (80:20) to remove unreacted starting material and bis-alkylated byproducts.
Visualization: Synthesis Pathway
Figure 1: Regioselective synthesis via ring-opening of ethylene carbonate. The 2-OH remains protected by H-bonding.
Photophysical Mechanism: ESIPT[6]
The utility of [2-hydroxy-4-(2-hydroxyethoxy)phenyl]-phenylmethanone as a UV stabilizer relies on the Excited State Intramolecular Proton Transfer (ESIPT) cycle.
The Cycle Explained:
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Absorption: The molecule absorbs a UV photon, promoting an electron from the ground state (S₀) to the excited singlet state (S₁).
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Proton Transfer: In the excited state, the acidity of the enol-hydroxyl increases, and the basicity of the carbonyl oxygen increases.[1] The proton transfers to the oxygen, forming a Keto-tautomer .
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Dissipation: The excited Keto-tautomer relaxes to the ground state Keto-form via radiationless decay (releasing heat, not UV light).
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Restoration: The ground state Keto-form is unstable and rapidly back-transfers the proton to regenerate the original Enol-form, ready to absorb another photon.
This cycle is non-destructive, allowing the molecule to stabilize polymers for years.
Visualization: The ESIPT Cycle
Figure 2: The ESIPT photophysical cycle converting potentially damaging UV energy into harmless heat.
Analytical Characterization (HPLC Protocol)
To verify purity and quantify the product, a Reverse-Phase HPLC method is required. Benzophenones are hydrophobic; therefore, a C18 stationary phase is standard.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or Phosphoric Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% -> 90% B; 15-20 min: 90% B |
| Detection | UV @ 290 nm (Specific to benzophenone core) |
| Injection Vol | 10 µL |
| Retention Time | ~8.5 min (varies by column); Elutes after 2,4-DHBP |
Validation Check:
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Impurity Marker: 2,4-Dihydroxybenzophenone (starting material) will elute earlier (more polar).
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Bis-alkylated byproduct: 2,4-bis(2-hydroxyethoxy)benzophenone will elute later (more hydrophobic).
Applications & Safety
Applications:
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UV Stabilization: Used in PVC, polyesters, and acrylics to prevent yellowing and embrittlement.
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Photoinitiator Synthesis: The terminal hydroxyl group on the ethoxy chain reacts with acryloyl chloride to form polymerizable photoinitiators (e.g., for UV-curable inks).
Safety & Toxicology: While generally considered lower risk than smaller benzophenones due to higher molecular weight (lower skin penetration), standard PPE is required.
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Hazard: Potential eye and skin irritant.
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Handling: Use dust masks to prevent inhalation of fine powders.
References
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Synthesis & Reactivity: Tanimoto, S., & Toshimitsu, A. (1992).[2] Synthesis of Ultraviolet Absorbers Having 2-Hydroxybenzophenone Moiety as the Functional Group. Bulletin of the Institute for Chemical Research, Kyoto University.[2] Link
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Photophysical Mechanism: Klymchenko, A. S., et al. (2025). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. MDPI / ResearchGate. Link
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Analytical Methods: Sigma-Aldrich. Product Specification: 2-Hydroxy-4-(octyloxy)benzophenone (Analogous structure for HPLC reference). Link
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Chemical Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86266. Link
